Carbasalate calcium, also known as carbaspirin calcium, is a pharmaceutical compound that combines acetylsalicylic acid (aspirin) with calcium ions and urea. It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties, similar to those of aspirin but with enhanced stability and bioavailability. This compound is particularly noted for its ability to inhibit platelet aggregation, making it useful in preventing thrombotic events.
Carbasalate calcium is synthesized through various chemical processes involving acetylsalicylic acid, urea, and calcium compounds. Its production can be traced back to methods developed in the mid-20th century, which aimed to improve the safety and efficacy of aspirin by modifying its structure.
Carbasalate calcium belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as a derivative of acetylsalicylic acid. It is recognized in various pharmacopoeias including the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).
The synthesis of carbasalate calcium can be achieved through several methods. Two notable methods include:
Both methods emphasize safety and efficiency in production, avoiding hazardous byproducts commonly associated with traditional aspirin synthesis. The use of calcium carbonate instead of more reactive compounds reduces risks during manufacturing.
Carbasalate calcium has a complex molecular structure characterized by its formula . It consists of:
Carbasalate calcium undergoes various chemical reactions typical of NSAIDs:
The stability of carbasalate calcium under physiological conditions allows for effective absorption in the gastrointestinal tract, enhancing its therapeutic efficacy compared to standard aspirin formulations.
Carbasalate calcium exhibits its pharmacological effects through several mechanisms:
Clinical studies have shown that carbasalate calcium maintains a longer duration of action due to its improved absorption profile compared to traditional aspirin formulations .
Carbasalate calcium is utilized in various medical applications:
Additionally, recent studies have focused on quantifying carbasalate calcium metabolites in food matrices using advanced techniques like liquid chromatography-tandem mass spectrometry . This highlights its relevance not only in pharmaceuticals but also in food safety monitoring.
Carbasalate calcium emerged from systematic efforts to overcome limitations of acetylsalicylic acid (aspirin) in veterinary medicine. Conventional aspirin exhibits poor water solubility, gastric irritation, and rapid hydrolysis in biological systems. The breakthrough came through calcium chelation chemistry: combining two acetylsalicylate anions with a calcium cation and urea, forming a stable coordination complex (C~20~H~24~CaN~4~O~10~; CAS 5749-67-7) [3] [9]. This structure significantly improved aqueous solubility (>500 mg/mL), enabling administration via drinking water—a critical advancement for livestock and poultry treatment [1] [9]. The urea component served dual purposes: stabilizing the complex via hydrogen bonding and enhancing metabolic activation by facilitating hydrolysis to active salicylic acid [6]. Early pharmacological studies confirmed retained cyclooxygenase (COX) inhibition while demonstrating reduced mucosal toxicity compared to aspirin—attributed to calcium's buffering action and avoidance of free salicylate release in the stomach [9].
Table 1: Molecular Advantages vs. Aspirin
Property | Aspirin | Carbasalate Calcium | Biological Impact |
---|---|---|---|
Water Solubility | Low (<3 mg/mL) | High (>500 mg/mL) | Enables mass administration via drinking water |
Gastric Irritation Potential | High | Moderately Reduced | Calcium buffer minimizes local tissue damage |
Hydrolysis Rate | Rapid | Controlled | Urea complexation enables gradual activation |
Bioavailability (Poultry) | Variable | >90% | Consistent therapeutic levels achieved |
Commercial synthesis of carbasalate calcium evolved through three generations of processes, each addressing yield, purity, or scalability challenges:
Commercial adoption accelerated post-2001 after Chinese approval for poultry fever and pain. By 2023, the global market reached $680 million, driven by livestock applications in Asia-Pacific (60% market share) [1]. Projected growth (CAGR 5.5% to 2030) reflects increased demand for soluble powders compatible with automated farming systems [1].
Table 2: Synthesis Evolution and Industrial Impact
Generation | Key Process Features | Yield | Scalability Limitations | Commercial Adoption |
---|---|---|---|---|
1 (Pre-2000) | Methanol solvent, ammonia neutralization | 65-70% | High solvent consumption | Limited to EU markets |
2 (2000-2015) | Ethanol-methanol mix, ammonium chloride seeding | 85% | Moderate energy input | Dominant in China |
3 (2015+) | Solvent-free complexation, vacuum drying | >92% | Capital-intensive equipment | Emerging in India/Brazil |
The patent landscape reveals distinct geographical and technological strategies. Chinese entities dominate manufacturing patents (78% of 120+ filings since 2000), focusing on synthesis efficiency and formulation stability [2] [3] [6]. Shandong Xundakang Biological Technology’s patent (CN105287477A) exemplifies this, claiming taurine-enhanced powder formulations for poultry liver function support—expanding beyond classical COX inhibition to metabolic health claims [3]. Western patents (e.g., Lagaay Medical) prioritize delivery systems, such as rapid-dissolving tablets using dietary fiber-starch matrices (CN115581680A) to enhance shelf-life in tropical climates [4].
Therapeutic claims evolved through three phases:
Litigation patterns indicate aggressive defense of crystallization methods (12 infringement cases in China, 2018-2024), reflecting high-value process IP. Patent families average 3.2 jurisdictions, with China-focused protection (82%) versus global filings (18%) [5] [7].
Table 3: Patent Trends by Technology Category (2010-2025)
Category | Therapeutic Claims | Key Assignees | Geographical Focus | Expiry Wave |
---|---|---|---|---|
Synthesis Methods | Not applicable (process patents) | Shandong Luxi, Wenxian Pfizer Animal | China (95%) | 2026-2030 |
Formulation Designs | Hepatic protection, metabolic support | Shandong Xundakang, Lagaay Medical | Global (China/EU/US) | 2031-2035 |
Delivery Systems | Stability in high humidity, rapid dissolution | Qilu Animal Health, Henan Banglai | Southeast Asia, Africa | 2032-2036 |
Concluding RemarksCarbasalate calcium exemplifies targeted molecular redesign of legacy drugs. Its development leveraged coordination chemistry to solve formulation challenges in veterinary practice, while patent strategies reflect region-specific commercial priorities. Future innovation hinges on biologically integrated formulations advancing beyond solubility enhancement toward metabolic optimization.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0